N-(9,10-dioxoanthracen-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(9,10-dioxoanthracen-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide” is a synthetic organic compound that may have applications in various fields such as chemistry, biology, and industry. The compound’s structure includes an anthracene moiety with a dioxo functional group and a trichlorophenoxy acetamide group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(9,10-dioxoanthracen-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide” likely involves multiple steps, including the formation of the anthracene derivative and the subsequent attachment of the trichlorophenoxy acetamide group. Typical reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow processes, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-(9,10-dioxoanthracen-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide” may undergo various chemical reactions, including:
Oxidation: The anthracene moiety may be further oxidized under specific conditions.
Reduction: The dioxo groups may be reduced to hydroxyl groups.
Substitution: The trichlorophenoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxyanthracene derivatives.
Scientific Research Applications
“N-(9,10-dioxoanthracen-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide” may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of “N-(9,10-dioxoanthracen-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide” would depend on its specific applications. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other anthracene derivatives or trichlorophenoxy acetamide analogs. Examples include:
9,10-Anthraquinone: A related anthracene derivative with similar oxidation properties.
2,4,5-Trichlorophenoxyacetic acid: A related compound with similar substitution reactions.
Uniqueness
“N-(9,10-dioxoanthracen-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide” is unique due to the combination of its anthracene and trichlorophenoxy acetamide moieties, which may impart distinct chemical and physical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl3NO4/c23-16-8-18(25)19(9-17(16)24)30-10-20(27)26-11-5-6-14-15(7-11)22(29)13-4-2-1-3-12(13)21(14)28/h1-9H,10H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBWCNBQVZVCAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COC4=CC(=C(C=C4Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.